REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([C:17]2[CH:22]=[CH:21][C:20]([C:23]([O:25]C)=O)=[CH:19][CH:18]=2)[CH:12]=[CH:11][C:10](C(OC)=O)=[CH:9][CH:8]=1.O.OS(O)(=O)=O.C1C[O:36][CH2:35]C1>>[OH:36][CH2:35][C:20]1([CH2:23][OH:25])[CH:19]=[CH:18][C:17]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:22][CH2:21]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)OC)C1=CC=C(C=C1)C(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1000 ml three-necked flask, fitted with an efficient condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed
|
Type
|
CUSTOM
|
Details
|
The THF is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a suspension of colourless product in aqueous acid
|
Type
|
FILTRATION
|
Details
|
The product is filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
After recrystallisation from aceton, white crystals
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCC1(CC=C(C=C1)C1=CC=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |